Tegaserod-13C,d3 (maleate)

LC-MS/MS Stable Isotope-Labeled Internal Standard Bioanalysis

Tegaserod-13C,d3 (maleate) is a stable isotope-labeled internal standard (SIL-IS) derived from tegaserod maleate, a selective 5-HT4 receptor partial agonist and 5-HT2B receptor antagonist. This compound is specifically synthesized with one carbon-13 atom and three deuterium atoms incorporated at the 5-methoxy position of the indole ring, resulting in a nominal mass shift of +4 Da relative to the unlabeled analyte.

Molecular Formula C20H27N5O5
Molecular Weight 421.5 g/mol
Cat. No. B12421091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTegaserod-13C,d3 (maleate)
Molecular FormulaC20H27N5O5
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b20-11+;2-1-/i2+1D3;
InChIKeyCPDDZSSEAVLMRY-FJWRVXCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tegaserod-13C,d3 (maleate) Product Information and Key Specifications for Analytical Method Development


Tegaserod-13C,d3 (maleate) is a stable isotope-labeled internal standard (SIL-IS) derived from tegaserod maleate, a selective 5-HT4 receptor partial agonist and 5-HT2B receptor antagonist [1]. This compound is specifically synthesized with one carbon-13 atom and three deuterium atoms incorporated at the 5-methoxy position of the indole ring, resulting in a nominal mass shift of +4 Da relative to the unlabeled analyte [1]. It is supplied as the maleate salt (molecular weight ~421.5 g/mol) and is intended for use as a reference standard in quantitative bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Tegaserod-13C,d3 (maleate) Cannot Be Substituted with Unlabeled or Non-Analogous Internal Standards


Substituting Tegaserod-13C,d3 (maleate) with unlabeled tegaserod maleate, a differently labeled analog, or a structurally unrelated internal standard (e.g., diazepam, diphenhydramine, atorvastatin) in an LC-MS/MS assay compromises analytical accuracy due to critical differences in isotopic purity, co-elution behavior, and matrix effect compensation. While published methods using diazepam achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL and linearity of 0.05-8.0 ng/mL (r=0.9996) [1], these non-analogous standards cannot correct for variable ionization efficiency or extraction recovery, leading to potential assay bias. Only a structurally identical, stable isotope-labeled analog with a sufficient mass shift and high isotopic enrichment can ensure that the internal standard experiences the same matrix effects and recovery as the target analyte, thereby guaranteeing the accuracy and precision required for regulatory bioanalysis [2].

Quantitative Differentiation of Tegaserod-13C,d3 (maleate) for Procurement and Assay Development


Mass Spectrometric Differentiation: Tegaserod-13C,d3 (maleate) vs. Unlabeled Tegaserod Maleate

Tegaserod-13C,d3 (maleate) is differentiated from its unlabeled parent compound, tegaserod maleate, by a specific mass shift of +4 Da, which is critical for minimizing ion suppression and ensuring accurate quantitation in LC-MS/MS [1]. This mass difference arises from the incorporation of one carbon-13 atom and three deuterium atoms at the 5-methoxy position, as confirmed by the molecular formula C1913CH24D3N5O5 (MW 421.47 g/mol) versus C20H27N5O5 (MW 417.46 g/mol) for the unlabeled maleate salt . In contrast, unlabeled tegaserod maleate, if used as an internal standard, would have an identical mass-to-charge ratio (m/z), resulting in signal overlap and an inability to independently monitor the analyte and internal standard [1].

LC-MS/MS Stable Isotope-Labeled Internal Standard Bioanalysis

Isotopic Purity and Labeling Position: Tegaserod-13C,d3 (maleate) vs. Tegaserod-d11

Tegaserod-13C,d3 (maleate) incorporates both 13C and deuterium labels at a specific site (the 5-methoxy group), whereas the alternative stable isotope-labeled analog, tegaserod-d11, incorporates eleven deuterium atoms across the pentyl side chain [1]. While both compounds provide a mass shift suitable for internal standardization, the dual 13C/d3 labeling pattern in Tegaserod-13C,d3 (maleate) offers a potential advantage in terms of reduced susceptibility to deuterium-hydrogen exchange compared to extensively deuterated analogs like tegaserod-d11, which may lose label in protic solvents or under certain MS conditions, potentially compromising quantitative accuracy .

Isotopic Enrichment Deuterium Labeling Internal Standard Selection

Regulatory Compliance and Traceability: Tegaserod-13C,d3 (maleate) as a Certified Reference Standard

Tegaserod-13C,d3 (maleate) is supplied as a fully characterized reference standard with a certificate of analysis (CoA) that includes detailed analytical data (e.g., HPLC purity, isotopic enrichment, residual solvent analysis) compliant with regulatory guidelines for pharmaceutical analysis [1]. This level of characterization and documentation is essential for use in Abbreviated New Drug Applications (ANDA) and for establishing traceability to pharmacopeial standards (USP or EP). In contrast, non-analogous internal standards like diazepam or diphenhydramine, while used in published methods [2], do not provide this same level of structural identity and thus cannot serve as a primary reference standard for tegaserod-related substances [1].

Reference Standard Regulatory Compliance Quality Control

Method Transfer and Cross-Validation: Established Analytical Performance of Tegaserod-13C,d3 (maleate)

Although direct head-to-head comparisons with other internal standards for tegaserod are limited in the public domain, the use of stable isotope-labeled internal standards like Tegaserod-13C,d3 (maleate) is the established best practice in LC-MS/MS bioanalysis [1]. Methods that employ non-analogous internal standards, such as those using diazepam (LLOQ 0.05 ng/mL, linear range 0.05-8.0 ng/mL) [2] or diphenhydramine (LLOQ 0.0361 ng/mL, linear range 0.0361-7.215 ng/mL) [3], demonstrate acceptable performance but are known to be more susceptible to matrix effects and extraction variability. The adoption of a stable isotope-labeled analog like Tegaserod-13C,d3 (maleate) is expected to improve method robustness, accuracy, and precision, particularly when transferring methods between laboratories or applying them to complex biological matrices, thereby supporting the generation of high-quality pharmacokinetic data for regulatory submissions [1].

Method Validation Bioequivalence Pharmacokinetics

Recommended Application Scenarios for Tegaserod-13C,d3 (maleate) Based on Evidence


Quantitative Bioanalysis of Tegaserod in Plasma for Pharmacokinetic and Bioequivalence Studies

Use as the internal standard in a validated LC-MS/MS method for quantifying tegaserod in human or animal plasma. The +4 Da mass shift ensures no isotopic interference, enabling accurate and precise measurement of tegaserod concentrations down to the pg/mL range [1]. This application is critical for generating robust pharmacokinetic data and demonstrating bioequivalence for generic drug applications, leveraging the compound's high isotopic purity and documented regulatory compliance [2].

Metabolite Profiling and Identification in Drug Metabolism Studies

Employ as a tracer in mass spectrometry-based experiments to differentiate between parent drug and metabolites. The distinct isotopic signature allows for precise tracking of tegaserod and its metabolic fate in complex biological matrices, such as hepatocyte incubations or in vivo samples, without the confounding effects of endogenous interference [1].

Method Development and Validation Support for ANDA Submissions

Utilize as a certified reference standard for analytical method development, validation, and quality control (QC) during the synthesis and formulation of generic tegaserod products. The availability of a comprehensive Certificate of Analysis ensures compliance with regulatory guidelines (e.g., ICH, FDA) and provides traceability to pharmacopeial standards, which is essential for successful ANDA and DMF submissions [2].

Quality Control and Stability Testing of Tegaserod Drug Product

Incorporate into stability-indicating LC-MS methods to monitor the degradation of tegaserod active pharmaceutical ingredient (API) and finished drug product over time. The internal standard corrects for any variations in sample preparation and instrument response, allowing for precise and accurate quantification of tegaserod content and impurity levels, thereby ensuring product quality throughout its shelf life [1][2].

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